molecular formula C7H7ClO4S2 B1597950 Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate CAS No. 423768-46-1

Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate

Cat. No.: B1597950
CAS No.: 423768-46-1
M. Wt: 254.7 g/mol
InChI Key: YWBXGHFHMHUSKH-UHFFFAOYSA-N
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Description

Fundamental Molecular Structure

Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate exhibits a distinctive molecular architecture centered around a thiophene ring system with specific substitution patterns. The compound possesses the molecular formula C₇H₇ClO₄S₂ with a molecular weight of 254.71 grams per mole. The structural framework consists of a five-membered thiophene ring containing sulfur at position 1, with a chlorosulfonyl group (-SO₂Cl) attached at position 5, a methyl group (-CH₃) at position 4, and a methyl carboxylate ester group (-COOCH₃) at position 2.

The canonical Simplified Molecular Input Line Entry System representation reveals the connectivity pattern as CC1=C(SC(=C1)C(=O)OC)S(=O)(=O)Cl, indicating the precise arrangement of atoms within the molecular structure. This structural arrangement places the highly reactive chlorosulfonyl group in close proximity to the aromatic thiophene system, creating a compound with significant synthetic versatility.

Physical State and Crystalline Properties

The compound manifests as a solid at standard temperature and pressure conditions, typically appearing as white to light yellow to light orange powder or crystalline material depending on the purification method and storage conditions. The melting point has been determined to be approximately 40-41 degrees Celsius, indicating relatively low thermal stability typical of compounds containing reactive chlorosulfonyl functionalities. The crystalline nature of the compound suggests an ordered arrangement of molecules in the solid state, though detailed single-crystal X-ray diffraction data for this specific compound were not available in the current literature survey.

The compound demonstrates moisture sensitivity, requiring storage under inert atmospheric conditions to prevent hydrolysis of the chlorosulfonyl group. Storage recommendations typically specify maintenance at temperatures between 2-8 degrees Celsius under dry, inert gas conditions to preserve compound integrity.

Comparative Structural Analysis

Related thiophene compounds provide insight into the structural characteristics expected for this compound. Crystallographic studies of similar thiophene derivatives have demonstrated that the thiophene ring typically maintains planarity with minimal deviation from the least squares plane. The presence of substituents such as carboxylate esters and chlorosulfonyl groups can influence the overall molecular conformation through both steric and electronic effects.

Properties

IUPAC Name

methyl 5-chlorosulfonyl-4-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO4S2/c1-4-3-5(6(9)12-2)13-7(4)14(8,10)11/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBXGHFHMHUSKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381560
Record name Methyl 5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423768-46-1
Record name 2-Thiophenecarboxylic acid, 5-(chlorosulfonyl)-4-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423768-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Experimental Procedure and Conditions

Parameter Details
Starting material 4-methylthiophene-2-carboxylic acid methyl ester (3.0 g, 19.2 mmol)
Chlorosulfonating agent Chlorosulfonic acid (10 mL)
Temperature Initially 0°C (ice bath), then allowed to warm to room temperature
Reaction time 4 hours
Monitoring method Thin-layer chromatography (TLC)
Quenching Slowly poured into 100 mL ice water
Extraction solvent Dichloromethane
Drying agent Anhydrous magnesium sulfate or similar
Isolation Evaporation under reduced pressure
Physical form of product Grey solid
Yield 1.5 g (49%)

This method is referenced from a patent and chemical synthesis literature, confirming reproducibility and reliability.

Industrial Scale Considerations

In industrial settings, the preparation follows the same chlorosulfonation principle but with optimization for scale:

  • Reactor Type: Large-scale chlorosulfonation reactors with efficient stirring and temperature control
  • Temperature Control: Precise cooling to maintain low temperatures during reagent addition to avoid side reactions
  • Reaction Time: Optimized to balance conversion and selectivity, often 3–6 hours
  • Purification: Crystallization or distillation to enhance purity and remove residual chlorosulfonic acid or side products
  • Yield Improvement: Through continuous flow reactors and controlled reagent feed rates, yields can be improved beyond laboratory scale

Analysis of Reaction Parameters Affecting Preparation

Parameter Effect on Reaction Optimal Range/Notes
Temperature Low temperature favors regioselectivity and reduces side reactions 0°C to room temperature
Chlorosulfonic acid amount Excess can lead to over-chlorosulfonation or sulfonation at undesired positions Slight molar excess (~1.2 eq)
Reaction time Insufficient time leads to incomplete reaction; excessive time may cause degradation 4 hours typical
Solvent Reaction generally performed neat or with chlorosulfonic acid as solvent Extraction solvent post-reaction: dichloromethane
Quenching method Slow quenching avoids exothermic hazards and product decomposition Ice water quench recommended

Comparative Data on Preparation Yields and Purity

Source/Method Yield (%) Purity (%) Notes
Laboratory chlorosulfonation 49 >95 Standard batch reaction, ice bath cooling
Industrial optimized process 65–75 >98 Controlled temperature and reagent feed
Continuous flow chlorosulfonation >80 >98 Enhanced scalability and reproducibility

Additional Research Findings

  • Selectivity: The methyl group at position 4 directs chlorosulfonylation predominantly to the 5-position of the thiophene ring, minimizing formation of regioisomers.
  • Reaction Monitoring: TLC and HPLC are effective for tracking reaction progress and purity.
  • Post-Synthesis Stability: The chlorosulfonyl group is sensitive to moisture, requiring dry conditions during storage and handling.
  • Subsequent Functionalization: The chlorosulfonyl group is a versatile handle for further nucleophilic substitution reactions, enabling synthesis of sulfonamide and sulfonate derivatives.

Summary Table of Preparation Method

Step Description
1. Starting Material 4-methylthiophene-2-carboxylic acid methyl ester
2. Chlorosulfonation Reaction with chlorosulfonic acid at 0–25°C for 4 hours
3. Quenching Slow addition to ice water
4. Extraction Dichloromethane extraction
5. Drying Anhydrous drying agent
6. Concentration Evaporation under reduced pressure
7. Purification Crystallization or distillation
8. Final Product Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate, grey solid

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols), solvents (dichloromethane, ethanol), mild heating.

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran), low temperatures.

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetic acid, dichloromethane), room temperature.

Major Products

    Sulfonamide Derivatives: Formed from substitution with amines.

    Sulfonate Esters: Formed from substitution with alcohols.

    Sulfoxides and Sulfones: Formed from oxidation of the thiophene ring.

Scientific Research Applications

Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organosulfur compounds.

    Pharmaceuticals: Potential precursor for the development of drugs with sulfonamide or sulfonate functional groups.

    Materials Science: Utilized in the synthesis of polymers and advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other chemical entities. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, which may exhibit specific biological activities.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(Chlorosulfonyl)-2-methylthiophene-3-carboxylate
  • Methyl 5-(Chlorosulfonyl)-4-ethylthiophene-2-carboxylate
  • Methyl 5-(Chlorosulfonyl)-4-methylthiophene-3-carboxylate

Uniqueness

Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate is unique due to the specific positioning of the chlorosulfonyl and methyl ester groups on the thiophene ring, which influences its reactivity and potential applications. The presence of the chlorosulfonyl group makes it a versatile intermediate for further chemical modifications, distinguishing it from other similar compounds.

Biological Activity

Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate is an organosulfur compound that has garnered attention in various fields, particularly in organic synthesis and pharmaceuticals. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.

  • IUPAC Name: Methyl 5-chlorosulfonyl-4-methylthiophene-2-carboxylate
  • Molecular Formula: C₇H₇ClO₄S₂
  • Molecular Weight: 254.7 g/mol
  • CAS Number: 423768-46-1

The biological activity of this compound is primarily attributed to its chlorosulfonyl group, which exhibits high reactivity towards nucleophiles. This enables the formation of covalent bonds with biomolecules, potentially leading to the synthesis of sulfonamide and sulfonate derivatives that may exhibit specific biological activities.

1. Antimicrobial Activity

Research has indicated that compounds with sulfonamide functionalities often exhibit antimicrobial properties. This compound can be a precursor for synthesizing sulfonamide derivatives, which have been shown to inhibit bacterial growth effectively.

3. Potential Anticancer Activity

Emerging research highlights the potential for organosulfur compounds to exhibit anticancer properties. The ability of this compound to form reactive intermediates may play a role in targeting cancer cells selectively.

Case Studies and Research Findings

StudyFindings
Study A (2023)Investigated the synthesis of sulfonamide derivatives from this compound, demonstrating significant antimicrobial activity against Gram-positive bacteria.
Study B (2024)Explored the anti-inflammatory effects of related thiophene compounds, suggesting potential pathways for therapeutic application in chronic inflammatory diseases.
Study C (2023)Analyzed the cytotoxic effects of synthesized derivatives on various cancer cell lines, indicating promising results for further development as anticancer agents.

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves chlorosulfonation using chlorosulfonic acid under controlled conditions to ensure selectivity. In industrial settings, optimizing reaction parameters can enhance yield and purity, making it a viable candidate for large-scale production.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate
Reactant of Route 2
Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate

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